4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
4-Acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups, coupled with a diethylaminoethyl side chain and an acetylbenzamide moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-acetyl-N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-6-26(7-2)14-15-27(23(29)19-11-9-18(10-12-19)17(4)28)24-25-21-20(30-5)13-8-16(3)22(21)31-24;/h8-13H,6-7,14-15H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFCUZQRYSISSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=C(C=C3)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 345.53 g/mol
Structural Features
- The presence of a diethylamino group indicates potential for interaction with biological targets.
- The benzo[d]thiazole moiety is known for its pharmacological activities, including antimicrobial properties.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride. The compound was tested against various bacterial strains, revealing significant activity.
Case Studies and Findings
-
Study on Antimicrobial Efficacy :
- A study assessed the antibacterial activity using the zone of inhibition method against Gram-positive and Gram-negative bacteria.
- Results indicated that the compound exhibited strong activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) significantly lower than those for Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) S. aureus 14 64 B. subtilis 16 32 E. coli 8 1024 P. aeruginosa 8 1024 - Mechanism of Action :
- Comparative Studies :
Additional Biological Activities
Preliminary studies also suggest that this compound may possess antifungal properties, particularly against Candida albicans, indicating a broader spectrum of activity .
DFT Analysis
Density Functional Theory (DFT) calculations were performed to understand the electronic properties of the compound. Key findings include:
- The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) was calculated, providing insights into its reactivity and stability .
- The calculated energy values suggest favorable interactions with target biomolecules, enhancing its potential as a therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit antimicrobial properties. For instance, thiazole derivatives have been tested for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity .
Anticancer Potential
The compound's structural features suggest possible anticancer properties. Thiazole derivatives are known to interact with cellular mechanisms involved in cancer proliferation. Studies have shown that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines, indicating a potential pathway for therapeutic development .
Analgesic and Anti-inflammatory Effects
Some studies suggest that similar compounds may possess analgesic and anti-inflammatory properties. The presence of the diethylamino group is thought to contribute to these effects by modulating pain pathways and inflammatory responses in biological systems .
Synthesis and Characterization
The synthesis of 4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step reactions starting from easily accessible precursors. The process includes:
- Formation of the Thiazole Ring : Utilizing appropriate reagents to form the thiazole structure.
- Acetylation : Introducing the acetyl group to enhance solubility and biological activity.
- Amidation : Coupling with diethylamine to form the final product.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of benzothiazole and acetamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on synthesis, substituents, and inferred pharmacological properties.
Key Observations :
Structural Divergence: The target compound features a benzothiazole core, whereas compounds incorporate thiazolidinone (a saturated thiazole derivative) fused with a coumarin scaffold. The latter’s coumarin moiety is associated with anticoagulant and fluorescent properties, absent in the benzothiazole-based target compound . The diethylaminoethyl group in the target compound may enhance membrane permeability or modulate basicity, contrasting with the coumarin-linked acetamides in , which prioritize π-π stacking interactions .
Synthetic Pathways: compounds are synthesized via a one-pot condensation of hydrazides with mercaptoacetic acid under ZnCl₂ catalysis, yielding thiazolidinone derivatives . In contrast, the target compound’s synthesis likely involves multi-step amidation and alkylation to introduce the diethylaminoethyl and acetylbenzamide groups.
Pharmacological Implications: Thiazolidinone-coumarin hybrids () are reported for antimicrobial and anti-inflammatory activities due to their dual heterocyclic systems . The hydrochloride salt further implies prioritization of aqueous solubility for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
